molecular formula C13H10BrCl B6322608 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene CAS No. 1033760-75-6

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene

Cat. No.: B6322608
CAS No.: 1033760-75-6
M. Wt: 281.57 g/mol
InChI Key: UIEKKNJGSSZLHQ-UHFFFAOYSA-N
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Description

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene is an organic compound with a complex structure, featuring a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene can be achieved through several routes. One common method involves the bromination of 5-(4-chlorophenyl)-2-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods often involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. These methods are designed to minimize by-products and optimize the use of reagents.

Chemical Reactions Analysis

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, leading to the formation of the corresponding dehalogenated product.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and iron bromide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.

    1-Bromo-2-methylbenzene: Lacks the chlorine atom, resulting in distinct chemical properties and uses.

    1-Chloro-2-methylbenzene:

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical properties and makes it valuable for various applications.

Biological Activity

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H10BrCl
  • Molecular Weight : 295.58 g/mol
  • CAS Number : 1033760-75-6

The structure of this compound features a bromine atom and a chlorine atom attached to a phenyl ring, contributing to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that brominated aromatic compounds like this compound exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) through various biochemical pathways.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis via caspase activation
Similar Brominated CompoundsU-937TBDInhibition of cell proliferation

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression and microbial resistance:

  • Cell Signaling Pathways : The compound may modulate pathways related to cell survival and apoptosis, particularly through the activation of caspases.
  • Receptor Interaction : It is hypothesized that the compound interacts with receptors or enzymes that play critical roles in cellular metabolism and growth regulation.

Study 1: Anticancer Efficacy

A study conducted on various brominated compounds demonstrated that those with similar structural features to this compound exhibited potent anticancer activity. The results indicated that these compounds could significantly reduce tumor growth in vivo models.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of brominated phenyl compounds. Results showed that certain derivatives exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting a possible mechanism involving disruption of bacterial cell walls.

Research Findings and Future Directions

The ongoing research into the biological activities of this compound highlights its potential as a lead compound for drug discovery. Future studies are necessary to:

  • Determine Exact IC50 Values : Further quantitative analysis is needed to establish the precise inhibitory concentrations against specific cancer cell lines.
  • Explore Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more effective derivatives.
  • Conduct In Vivo Studies : Animal studies are essential to evaluate the therapeutic efficacy and safety profile before clinical applications.

Properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEKKNJGSSZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydrobromic acid (48% wt. in water, 120 ml) is added dropwise to a suspension of 5-(4-chlorophenyl)-2-methylaniline (21 g, 0.09 mol) in water (80 ml), and the mixture stirred until the solid is dissolved. The mixture is cooled to −5° C. and a solution of sodium nitrite (10.12 g, 0.14 mol) in water (50 ml) is added dropwise, maintaining the temperature at 0-5° C. The reaction mixture is stirred for 1 hour, then added to a pre-cooled solution of cuprous bromide (17.9 g, 0.12 mol) in hydrobromic acid (48% wt. in water, 120 ml) at 0° C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The mixture is extracted with ethyl acetate, and the organic extracts are combined, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 2% ethyl acetate in hexane to give 5-(4-chlorophenyl)-2-methyl-1-bromobenzene (15.0 g).
Quantity
10.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrobromic acid (48% wt. in water, 120 ml) is added dropwise to a suspension of 3-amino-4′-chloro-4-methylbiphenyl (21 g, 0.09 mol) in water (80 ml), and the mixture stirred until the solid is dissolved. The mixture is cooled to −5° C. and a solution of sodium nitrite (10.12 g, 0.14 mol) in water (50 ml) is added dropwise, maintaining the temperature at 0-5° C. The reaction mixture is stirred for 1 hour, then added to a pre-cooled solution of cuprous bromide (17.9 g, 0.12 mol) in hydrobromic acid (48% wt. in water, 120 ml) at 0° C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The mixture is extracted with ethyl acetate, and the organic extracts are combined, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 2% ethyl acetate in hexane to give 3-bromo-4′-chloro-4-methylbiphenyl (15.0 g).
Quantity
10.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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